3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3,6-Diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, cyano, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
3,6-Diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: Shares structural similarities and exhibits similar chemical properties.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: Used as host materials for high triplet energy applications.
Methoxy and cyanoacrylic acid derivatives: Employed in dye-sensitized solar cells.
Uniqueness
3,6-Diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C25H23N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H23N5O3S/c1-4-13-5-8-15(9-6-13)29-24(31)22-21(27)20-19(16(12-26)23(28)30-25(20)34-22)14-7-10-17(32-2)18(11-14)33-3/h5-11H,4,27H2,1-3H3,(H2,28,30)(H,29,31) |
InChI Key |
SKQQNDXAODEFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC(=C(C=C4)OC)OC)C#N)N)N |
Origin of Product |
United States |
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